molecular formula C9H11NO3 B13888468 2,2-Dimethoxy-1-pyridin-3-ylethanone

2,2-Dimethoxy-1-pyridin-3-ylethanone

Cat. No.: B13888468
M. Wt: 181.19 g/mol
InChI Key: RCEMEEKEZFXEFM-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-1-pyridin-3-ylethanone is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring attached to an ethanone moiety, which is further substituted with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethoxy-1-pyridin-3-ylethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxy-1-pyridin-3-ylethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy groups under basic conditions.

Major Products Formed

    Oxidation: Formation of pyridine-3-carboxylic acid or pyridine-3-ketone.

    Reduction: Formation of 2,2-dimethoxy-1-pyridin-3-ylethanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethoxy-1-pyridin-3-ylethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethoxy-1-pyridin-3-ylethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethoxy-1-pyridin-2-ylethanone
  • 2,2-Dimethoxy-1-pyridin-4-ylethanone
  • 2,2-Dimethoxy-1-pyridin-5-ylethanone

Uniqueness

2,2-Dimethoxy-1-pyridin-3-ylethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various fields.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2,2-dimethoxy-1-pyridin-3-ylethanone

InChI

InChI=1S/C9H11NO3/c1-12-9(13-2)8(11)7-4-3-5-10-6-7/h3-6,9H,1-2H3

InChI Key

RCEMEEKEZFXEFM-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)C1=CN=CC=C1)OC

Origin of Product

United States

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